![molecular formula C30H46O4 B15272817 (Z,6R)-6-[(5R,9S,10R,12S,13R,14S,17R)-12-hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B15272817.png)
(Z,6R)-6-[(5R,9S,10R,12S,13R,14S,17R)-12-hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (Z,6R)-6-[(5R,9S,10R,12S,13R,14S,17R)-12-hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid is a complex organic molecule with significant biological and chemical properties. This compound is characterized by its intricate structure, which includes multiple chiral centers and a variety of functional groups. It is of interest in various fields such as medicinal chemistry, organic synthesis, and biochemical research due to its potential therapeutic applications and unique chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z,6R)-6-[(5R,9S,10R,12S,13R,14S,17R)-12-hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and subsequent functionalization. The key steps typically include:
Formation of the cyclopenta[a]phenanthrene core: This can be achieved through a series of cyclization reactions starting from simpler aromatic precursors.
Introduction of the hydroxy and keto groups: These functional groups are introduced through selective oxidation and reduction reactions.
Formation of the hept-2-enoic acid side chain: This involves the coupling of the side chain to the core structure, often through a Wittig reaction or similar olefination process.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of robust catalysts, efficient purification techniques, and continuous flow reactors to enhance reaction efficiency and product purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form corresponding ketones or aldehydes.
Reduction: Reduction of the keto group can yield secondary alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives, as well as substituted analogs depending on the reagents and conditions used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology
In biological research, the compound is studied for its potential role in modulating biochemical pathways. It may act as a ligand for certain receptors or enzymes, influencing cellular processes.
Medicine
Medically, the compound is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, anti-cancer, or other pharmacological activities, making it a candidate for drug development.
Industry
In industry, the compound can be used in the synthesis of specialty chemicals, including pharmaceuticals and agrochemicals. Its complex structure and functional groups make it a versatile intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of (Z,6R)-6-[(5R,9S,10R,12S,13R,14S,17R)-12-hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, altering their activity and influencing downstream biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Z,6R)-6-[(5R,9S,10R,12S,13R,14S,17R)-12-hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid: This compound is unique due to its specific stereochemistry and functional groups.
Other cyclopenta[a]phenanthrene derivatives: These compounds share a similar core structure but differ in their side chains and functional groups, leading to variations in their chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of multiple functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Propriétés
Formule moléculaire |
C30H46O4 |
|---|---|
Poids moléculaire |
470.7 g/mol |
Nom IUPAC |
(Z,6R)-6-[(5R,9S,10R,12S,13R,14S,17R)-12-hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid |
InChI |
InChI=1S/C30H46O4/c1-18(9-8-10-19(2)26(33)34)20-13-16-29(6)21-11-12-23-27(3,4)24(31)14-15-28(23,5)22(21)17-25(32)30(20,29)7/h10-11,18,20,22-23,25,32H,8-9,12-17H2,1-7H3,(H,33,34)/b19-10-/t18-,20-,22-,23+,25+,28-,29+,30+/m1/s1 |
Clé InChI |
NZLVLGURXYJYLY-CEZOLLDXSA-N |
SMILES isomérique |
C[C@H](CC/C=C(/C)\C(=O)O)[C@H]1CC[C@@]2([C@@]1([C@H](C[C@@H]3C2=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)O)C)C |
SMILES canonique |
CC(CCC=C(C)C(=O)O)C1CCC2(C1(C(CC3C2=CCC4C3(CCC(=O)C4(C)C)C)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amine](/img/structure/B15272739.png)
![3-Bromo-2-(propan-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B15272748.png)
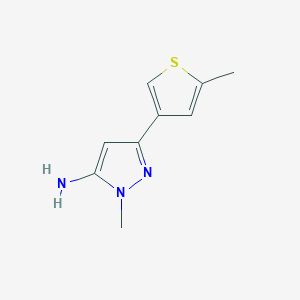
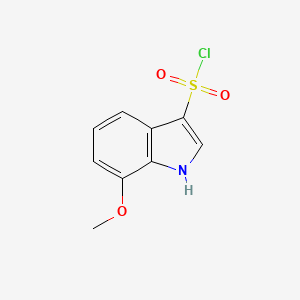
![3-Fluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-one](/img/structure/B15272763.png)

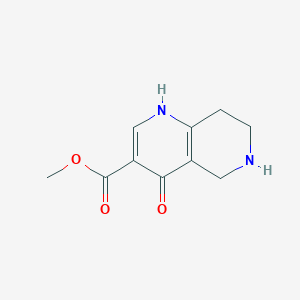
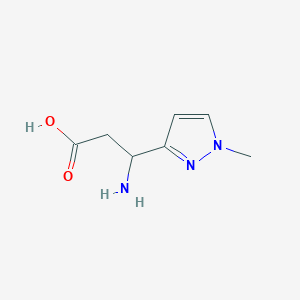
![4-Bromo-N-{3-[(methylamino)methyl]phenyl}-1H-pyrrole-2-carboxamide](/img/structure/B15272782.png)

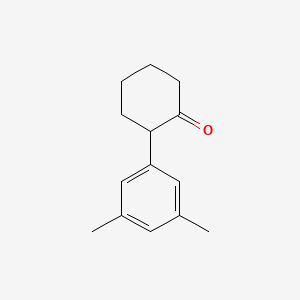
![4-Methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene](/img/structure/B15272803.png)
![tert-butyl N-[(3,4-dimethylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B15272811.png)
